

# Application Notes and Protocols for BI-860585

## Administration in In Vivo Studies

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### Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380

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These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of **BI-860585**, a potent and selective dual mTORC1/mTORC2 kinase inhibitor. The following information is intended to guide the design and execution of preclinical studies to evaluate the efficacy and pharmacodynamics of **BI-860585** in various cancer models.

## Introduction to BI-860585

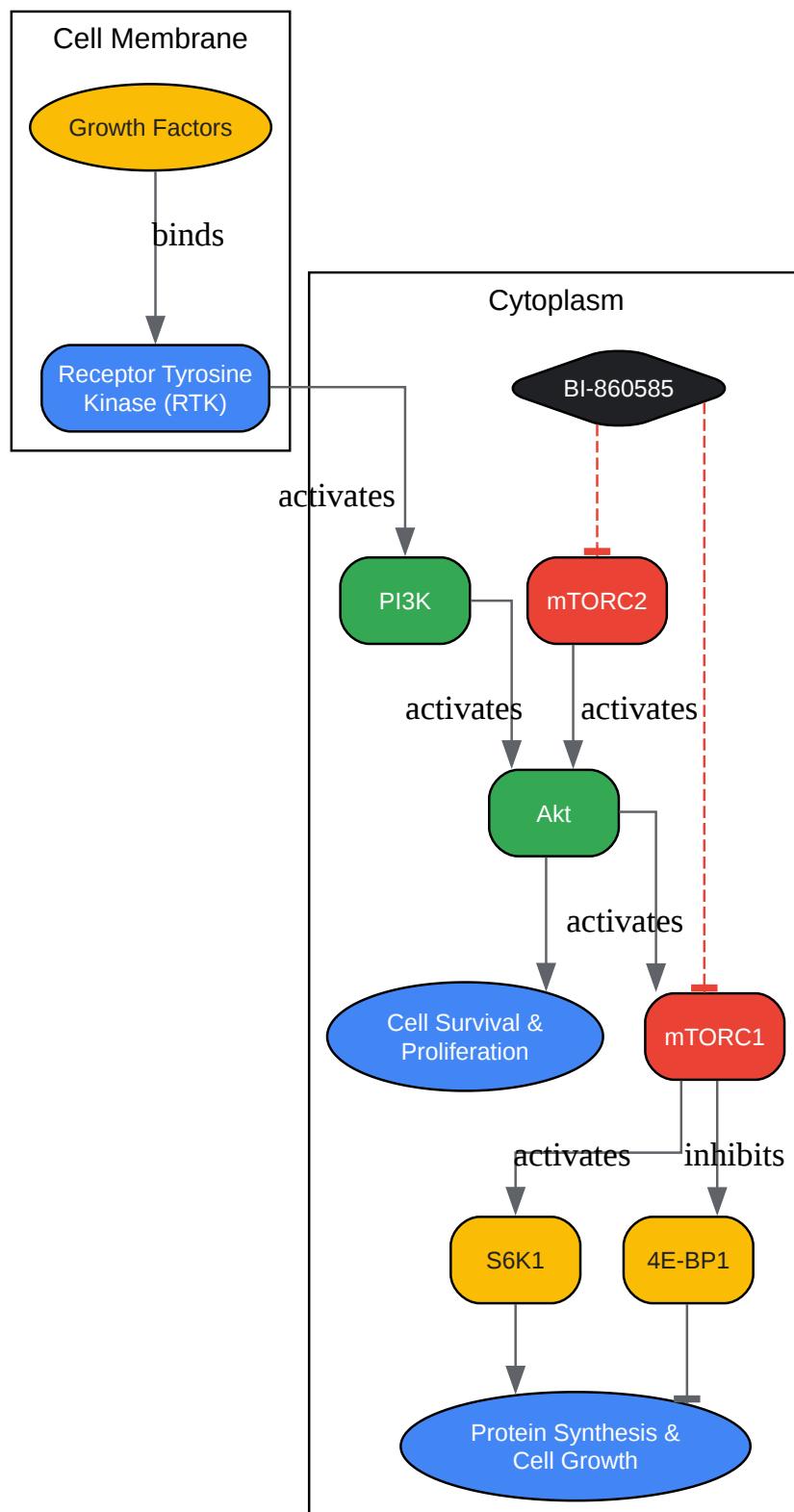
**BI-860585** is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2.<sup>[1]</sup> The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in human cancers.<sup>[1][2]</sup> By inhibiting both mTORC1 and mTORC2, **BI-860585** can effectively block downstream signaling, leading to the induction of apoptosis and a reduction in tumor cell proliferation.<sup>[1]</sup> Preclinical studies have demonstrated that **BI-860585** has potent antitumor activity against various sarcoma types, and clinical trials have established its maximum tolerated dose (MTD) in humans for both monotherapy and combination therapies.<sup>[2][3][4][5]</sup>

## Mechanism of Action of BI-860585

The mTOR protein is a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.

- mTORC1 is a key regulator of protein synthesis and cell growth in response to nutrients and growth factors.
- mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt and PKC $\alpha$ .

**BI-860585** binds to the kinase domain of mTOR, preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2. This dual inhibition is believed to offer a more complete blockade of the mTOR pathway compared to first-generation mTOR inhibitors (rapalogs), which primarily target mTORC1.



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**BI-860585** inhibits both mTORC1 and mTORC2 signaling pathways.

## Quantitative Data Summary

The following tables summarize the available clinical data for **BI-860585** and provide a representative dosing schedule for preclinical in vivo studies.

Table 1: Clinical Dosing of **BI-860585** in Human Phase I Trials[2][3][4]

Treatment Arm	BI-860585 Dose	Combination Agent	Maximum Tolerated Dose (MTD) of BI-860585
A (Monotherapy)	5-300 mg/day	None	220 mg/day
B (Combination)	40-220 mg/day	Exemestane (25 mg/day)	160 mg/day
C (Combination)	80-220 mg/day	Paclitaxel (80 mg/m <sup>2</sup> /week)	160 mg/day

Table 2: Representative Dosing Schedule for **BI-860585** in a Mouse Xenograft Model

Parameter	Recommendation
Animal Model	Athymic Nude or SCID mice
Tumor Model	Subcutaneous xenograft of human sarcoma cell line
BI-860585 Dose	10-50 mg/kg (dose range finding study recommended)
Administration Route	Oral gavage
Vehicle	0.5% Methylcellulose in sterile water
Dosing Frequency	Once daily (QD)
Treatment Duration	21-28 days, or until tumor volume endpoint is reached

Note: The preclinical dosing is a representative suggestion based on common practices for mTOR inhibitors and should be optimized for each specific tumor model and experimental design.

## Experimental Protocols

The following protocols provide detailed methodologies for a typical in vivo efficacy study of **BI-860585** using a subcutaneous xenograft model in mice.

### Preparation of BI-860585 Formulation for Oral Gavage

#### Materials:

- **BI-860585** powder
- 0.5% (w/v) Methylcellulose solution in sterile water
- Sterile microcentrifuge tubes
- Sonicator (optional)
- Vortex mixer

#### Procedure:

- Calculate the required amount of **BI-860585** based on the desired concentration and final volume. For a 10 mg/mL stock solution, weigh 10 mg of **BI-860585**.
- In a sterile microcentrifuge tube, add the weighed **BI-860585** powder.
- Add the appropriate volume of 0.5% methylcellulose solution to achieve the desired concentration. For a 10 mg/mL solution, add 1 mL of the vehicle.
- Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a fine, uniform suspension.

- Store the formulation at 4°C for up to one week. Before each use, vortex the suspension thoroughly to ensure homogeneity.

## In Vivo Efficacy Study in a Xenograft Mouse Model

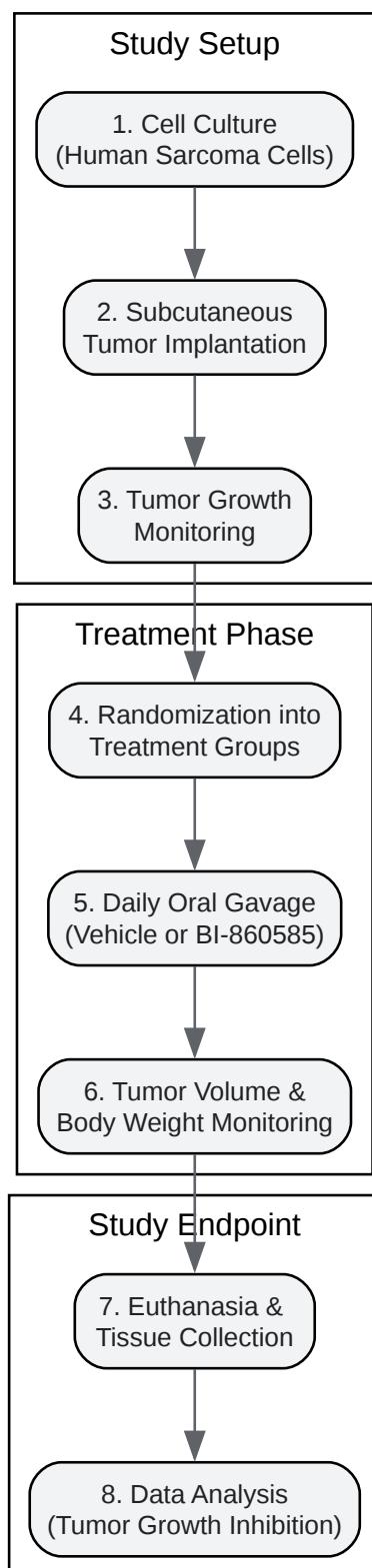
### Animal Model:

- Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.

### Tumor Model:

- Human sarcoma cell line (e.g., HT-1080, A-673) cultured under standard conditions.

### Experimental Workflow:

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